molecular formula C22H14N2O6 B3511116 N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3511116
M. Wt: 402.4 g/mol
InChI Key: GEIYUQTYQUFORQ-UHFFFAOYSA-N
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Description

N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and a benzodioxole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring. Common reagents include phenols and aldehydes under acidic or basic conditions.

    Coupling with Benzodioxole: The benzodioxole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the amide bond, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivative of the compound

    Substitution: Halogenated or nitrated derivatives

    Hydrolysis: Carboxylic acid and amine derivatives

Scientific Research Applications

N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran and benzodioxole moieties may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)ACETAMIDE
  • 4-FLUORO-N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)BENZAMIDE

Uniqueness

N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a nitro group, a phenyl group, and a benzodioxole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6/c25-22(14-6-7-18-21(8-14)29-12-28-18)23-17-9-15(24(26)27)10-20-16(17)11-19(30-20)13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIYUQTYQUFORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C4C=C(OC4=CC(=C3)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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